3-Amino-1-[2-(dimethylamino)ethyl]pyrazole-4-carbonitrile
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Overview
Description
3-Amino-1-[2-(dimethylamino)ethyl]pyrazole-4-carbonitrile is a heterocyclic compound with a molecular formula of C8H13N5 It is characterized by the presence of a pyrazole ring substituted with an amino group, a dimethylaminoethyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-[2-(dimethylamino)ethyl]pyrazole-4-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a suitable nitrile compound. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-100°C to facilitate the formation of the pyrazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-[2-(dimethylamino)ethyl]pyrazole-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The dimethylaminoethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Primary amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
3-Amino-1-[2-(dimethylamino)ethyl]pyrazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Amino-1-[2-(dimethylamino)ethyl]pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. The compound’s structural features allow it to form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo various chemical transformations makes it a versatile tool in synthetic chemistry.
Comparison with Similar Compounds
- 3-Amino-1-[2-(methylamino)ethyl]pyrazole-4-carbonitrile
- 3-Amino-1-[2-(ethylamino)ethyl]pyrazole-4-carbonitrile
- 3-Amino-1-[2-(dimethylamino)propyl]pyrazole-4-carbonitrile
Comparison: Compared to its analogs, 3-Amino-1-[2-(dimethylamino)ethyl]pyrazole-4-carbonitrile is unique due to the presence of the dimethylaminoethyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
3-amino-1-[2-(dimethylamino)ethyl]pyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5/c1-12(2)3-4-13-6-7(5-9)8(10)11-13/h6H,3-4H2,1-2H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPSHLQCSQELDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C=C(C(=N1)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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